CID 6474062 CID 6474062
Brand Name: Vulcanchem
CAS No.: 161935-14-4
VCID: VC0061748
InChI: InChI=1S/C43H58N4O12.C6H7N3O.C5H5N3O/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49;7-9-6(10)5-1-3-8-4-2-5;6-5(9)4-3-7-1-2-8-4/h11-14,19-21,23-25,29,34-35,39,44,49-51,53H,15-18H2,1-10H3,(H,45,55);1-4H,7H2,(H,9,10);1-3H,(H2,6,9)/b12-11+,19-14+,22-13-,28-20+;;/t21-,23+,24+,25+,29-,34-,35+,39+,43-;;/m0../s1
SMILES: CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C(=O)C2=CNN5CCN(CC5)C)O)C.C1=CN=CC=C1C(=O)NN.C1=CN=C(C=N1)C(=O)N
Molecular Formula: C54H70N10O14
Molecular Weight: 1083.2 g/mol

CID 6474062

CAS No.: 161935-14-4

Main Products

VCID: VC0061748

Molecular Formula: C54H70N10O14

Molecular Weight: 1083.2 g/mol

CID 6474062 - 161935-14-4

CAS No. 161935-14-4
Product Name CID 6474062
Molecular Formula C54H70N10O14
Molecular Weight 1083.2 g/mol
IUPAC Name pyrazine-2-carboxamide;pyridine-4-carbohydrazide;[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z,26E)-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[[(4-methylpiperazin-1-yl)amino]methylidene]-6,23,27-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29)-heptaen-13-yl] acetate
Standard InChI InChI=1S/C43H58N4O12.C6H7N3O.C5H5N3O/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49;7-9-6(10)5-1-3-8-4-2-5;6-5(9)4-3-7-1-2-8-4/h11-14,19-21,23-25,29,34-35,39,44,49-51,53H,15-18H2,1-10H3,(H,45,55);1-4H,7H2,(H,9,10);1-3H,(H2,6,9)/b12-11+,19-14+,22-13-,28-20+;;/t21-,23+,24+,25+,29-,34-,35+,39+,43-;;/m0../s1
Standard InChIKey ISQNHBQZTYOGKM-MUPPAYQBSA-N
Isomeric SMILES C[C@H]1/C=C/C=C(\C(=O)NC\2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C(=O)/C2=C/NN5CCN(CC5)C)O)/C.C1=CN=CC=C1C(=O)NN.C1=CN=C(C=N1)C(=O)N
SMILES CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C(=O)C2=CNN5CCN(CC5)C)O)C.C1=CN=CC=C1C(=O)NN.C1=CN=C(C=N1)C(=O)N
Canonical SMILES CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C(=O)C2=CNN5CCN(CC5)C)O)C.C1=CN=CC=C1C(=O)NN.C1=CN=C(C=N1)C(=O)N
PubChem Compound 6474062
Last Modified Nov 09 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator